![molecular formula C26H27N3O4 B5328526 3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)
3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a synthetic organic compound that features a benzamide core substituted with ethoxy groups and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine intermediate. This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions .
The next step involves the formation of the benzamide structure. This can be done by reacting the imidazo[1,2-a]pyridine intermediate with 3,4,5-triethoxybenzoic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield 3,4,5-tricarboxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, altering their function and leading to the desired biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- 3,4,5-triethoxy-N-(3-pyridin-2-ylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide stands out due to its specific substitution pattern and the presence of the imidazo[1,2-a]pyridine ring
Properties
IUPAC Name |
3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-19(16-23(32-5-2)25(22)33-6-3)26(30)27-20-11-9-10-18(14-20)21-17-29-13-8-7-12-24(29)28-21/h7-17H,4-6H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVBFKQSJMWEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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